[4-(2,4-dimethylphenyl)piperazin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a benzimidazole core with a piperazine moiety and a methyl ketone group.
- The compound’s structure is as follows:
Compound 1=4-(2,4-dimethylphenyl)piperazin-1-ylmethanone
4-(2,4-dimethylphenyl)piperazin-1-ylmethanone: , belongs to the class of .
Preparation Methods
Synthetic Routes: Compound 1 can be synthesized through various routes, including condensation reactions or cyclizations involving appropriate starting materials.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: Compound 1 may undergo various reactions, such as , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of Compound 1 with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Compound 1 and its derivatives have been investigated for their alpha1-adrenergic receptor (α1-AR) affinity.
Antimicrobial Activity: Some benzimidazole derivatives exhibit potent antimicrobial activity .
Anxiolytic Potential: Related benzimidazole derivatives have been studied for their anxiolytic potential .
Mechanism of Action
- Compound 1 likely exerts its effects through interactions with alpha1-adrenergic receptors or other molecular targets.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Compound 1’s unique features lie in its specific substitution pattern and combination of functional groups.
Similar Compounds: Other benzimidazole derivatives, such as trazodone , naftopidil , and urapidil , share structural similarities and may serve as points of comparison.
Remember that this overview provides a concise summary, and further exploration in scientific literature will yield more detailed insights
Properties
Molecular Formula |
C21H24N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C21H24N4O/c1-14-4-7-20(15(2)12-14)24-8-10-25(11-9-24)21(26)17-5-6-18-19(13-17)23-16(3)22-18/h4-7,12-13H,8-11H2,1-3H3,(H,22,23) |
InChI Key |
AXUWDHPHIOFDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=C(N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.